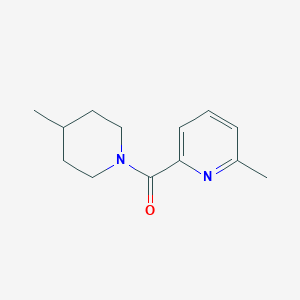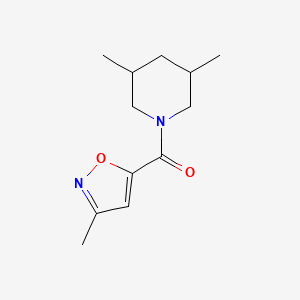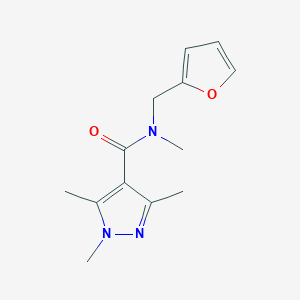
N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide, also known as CPP-109, is a small molecule drug that has been extensively studied for its potential therapeutic applications in treating addiction and other neurological disorders. CPP-109 is a derivative of the naturally occurring compound, 1-cyclohexyl-2-amino-propan-2-ol (CPA), which has been shown to inhibit the activity of the enzyme, histone deacetylase (HDAC).
作用機序
N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide works by inhibiting the activity of HDAC, which is involved in the deacetylation of histone proteins. Histone acetylation is a critical process in regulating gene expression, as it can alter the structure of chromatin and promote the recruitment of transcriptional activators. By inhibiting HDAC, N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide can increase the acetylation of histones, leading to increased gene expression and improved cognitive function.
Biochemical and Physiological Effects
N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of genes involved in synaptic plasticity and memory formation, leading to improved cognitive function. It has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be an effective treatment for drug addiction.
実験室実験の利点と制限
One of the main advantages of N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide is its specificity for HDAC, which makes it a useful tool for studying the role of HDAC in regulating gene expression and chromatin remodeling. However, one limitation of N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide has a short half-life, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are a number of future directions for research on N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide. One area of interest is the development of more potent and selective HDAC inhibitors, which could be used to treat a wide range of neurological disorders. Another area of interest is the development of novel drug delivery systems, such as nanoparticles or liposomes, which could improve the solubility and bioavailability of N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide. Finally, there is a need for further research on the long-term effects of N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide, particularly in terms of its potential for inducing epigenetic changes that could have unintended consequences.
Conclusion
In conclusion, N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide is a small molecule drug that has been extensively studied for its potential therapeutic applications in treating addiction and other neurological disorders. It works by inhibiting the activity of HDAC, leading to increased gene expression and improved cognitive function. While there are limitations to its use, N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide has the potential to be a valuable tool for studying the role of HDAC in regulating gene expression and chromatin remodeling, and for developing new therapies for a range of neurological disorders.
合成法
N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide can be synthesized by reacting CPA with 2-methylpropanoyl chloride in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then reacted with cyclopentylamine to form N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide. This synthesis method has been optimized to produce high yields of pure N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide, making it a cost-effective and efficient process.
科学的研究の応用
N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in treating addiction and other neurological disorders. It has been shown to inhibit the activity of HDAC, which plays a critical role in regulating gene expression and chromatin remodeling. By inhibiting HDAC, N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide can increase the expression of genes that are involved in synaptic plasticity and memory formation, leading to improved cognitive function and reduced drug-seeking behavior.
特性
IUPAC Name |
N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-11(2)15(19)17-9-7-12(8-10-17)14(18)16-13-5-3-4-6-13/h11-13H,3-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDBGVJUAFRPEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-5-chloro-2-methoxy-N-methyl-N-[(1-methylimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7508705.png)
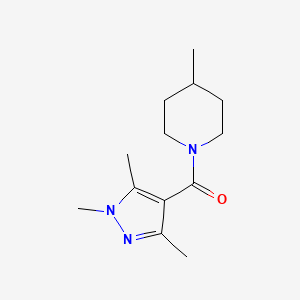
![N,1,3,5-tetramethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7508724.png)
![N-[(3-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508727.png)
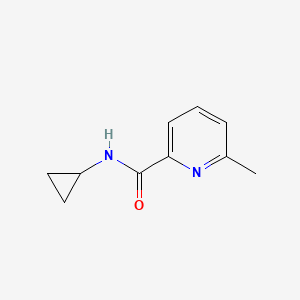
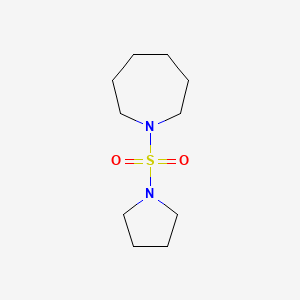
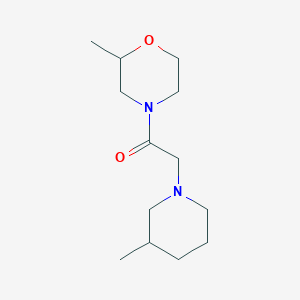
![N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508764.png)
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)
